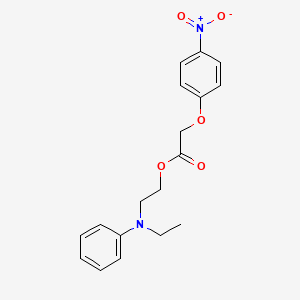![molecular formula C22H15NO3 B14743720 Benzoic acid, 4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]- CAS No. 4763-79-5](/img/structure/B14743720.png)
Benzoic acid, 4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]- is a complex organic compound characterized by its unique structure, which includes a benzoic acid moiety and a benzoxazole ring. This compound is notable for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]- typically involves the reaction of 2-aminophenol with aldehydes under various conditions. One common method includes the use of nanocatalysts, metal catalysts, and ionic liquid catalysts to facilitate the reaction . For instance, a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) can be used in water under reflux conditions to achieve high yields .
Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques, utilizing efficient catalytic systems to ensure high yield and purity. The use of green chemistry principles, such as aqueous medium reactions and reusable catalysts, is also becoming increasingly common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Benzoic acid, 4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple functional groups within the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions, reducing agents such as sodium borohydride (NaBH4) for reduction reactions, and halogenating agents for substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
Benzoic acid, 4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]- has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds. In biology and medicine, it is studied for its potential antimicrobial, antifungal, and anticancer properties . Additionally, this compound is used in the development of fluorescent dyes for imaging and diagnostic purposes .
Mechanism of Action
The mechanism of action of benzoic acid, 4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]- involves its interaction with specific molecular targets and pathways. The benzoxazole ring is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other benzoxazole derivatives and benzoic acid derivatives. Examples include benzoic acid, 4-[2-(2-benzoxazolyl)ethenyl]- and benzoic acid, 4-(phenylazo)- .
Uniqueness: What sets benzoic acid, 4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]- apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
4763-79-5 |
|---|---|
Molecular Formula |
C22H15NO3 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
4-[(E)-2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl]benzoic acid |
InChI |
InChI=1S/C22H15NO3/c24-22(25)18-13-9-16(10-14-18)6-5-15-7-11-17(12-8-15)21-23-19-3-1-2-4-20(19)26-21/h1-14H,(H,24,25)/b6-5+ |
InChI Key |
LKYXNMIEWBYPGZ-AATRIKPKSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


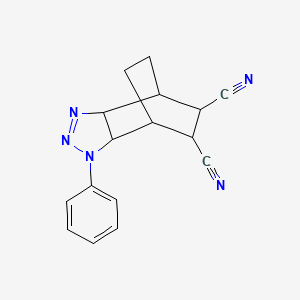
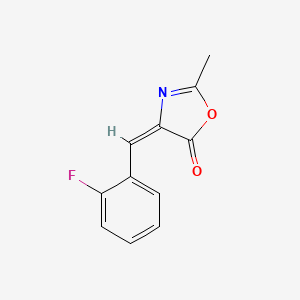
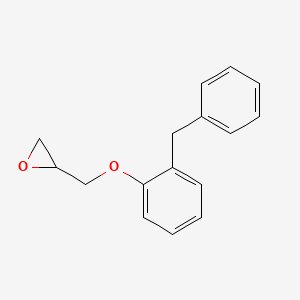
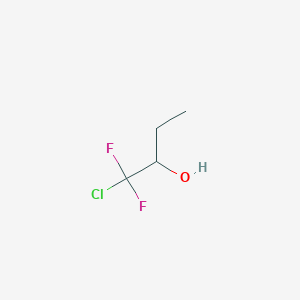
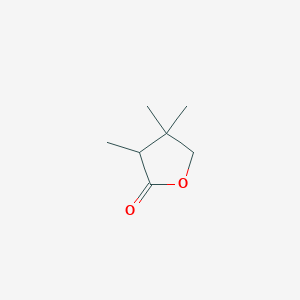
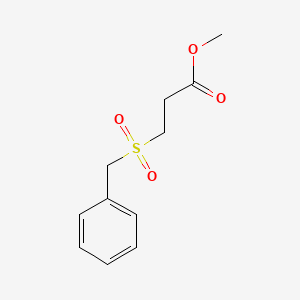
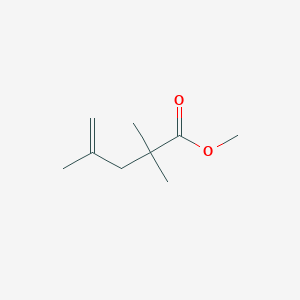

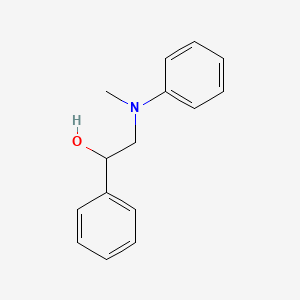
![Dibenzo[c,m]pentaphene](/img/structure/B14743688.png)
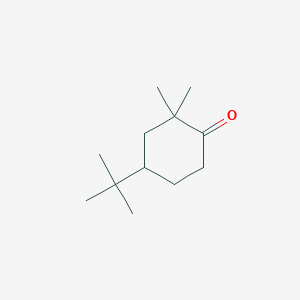
![[Acetyloxy-(6-chloro-1,3-benzodioxol-5-yl)methyl] acetate](/img/structure/B14743703.png)

